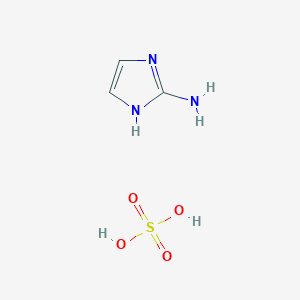

2-Aminoimidazole hemisulfate

描述

属性

IUPAC Name |

1H-imidazol-2-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5N3.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H3,4,5,6);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWRLKJYNASPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N.C1=CN=C(N1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The most well-documented synthesis of 2-aminoimidazole hemisulfate involves the cyclization of o-methylisourea hemisulfate (1 ) with 2,2-dimethoxyethylamine (2 ) in aqueous medium. The reaction proceeds in two stages under inert atmosphere:

-

Initial Condensation : At 20–50°C, 1 and 2 react in water for 6 hours to form an intermediate.

-

Acid Hydrolysis : Concentrated hydrochloric acid is introduced, and the mixture is heated to 90°C for 10 hours to complete the cyclization.

The overall reaction can be represented as:

Optimization and Yield

Key parameters influencing yield include:

-

Temperature : Elevated temperatures (50°C) during the condensation phase improve reaction kinetics.

-

Acid Concentration : A 10 mL volume of concentrated HCl ensures complete protonation of the intermediate.

-

Crystallization : Post-reaction, the product is dissolved in a 1:1 ethanol-water mixture and crystallized at -20°C, achieving a yield of 74.9% .

Table 1: Characterization Data for this compound

| Property | Value/Description |

|---|---|

| 1H NMR (D2O) | δ 6.73 (s, 2H, CH) |

| 13C NMR (D2O) | δ 146.55 (C), 112.83 (CH) |

| Melting Point | Not reported |

| Purity (HPLC) | >99% (by NMR integration) |

This method is notable for its simplicity and reproducibility, though the requirement for an inert atmosphere may increase operational costs.

Direct Acidification of 2-Aminoimidazole with Sulfuric Acid

Industrial Considerations

The acidification method aligns with scalable practices observed in patent literature:

-

Solvent Choice : Water or acetonitrile optimizes solubility and minimizes side reactions.

-

pH Control : Precise sulfuric acid addition prevents over-protonation and ensures stoichiometric hemisulfate formation.

-

Yield : Although yields are unspecified for this compound, similar compounds report yields exceeding 80% under optimized conditions.

Table 2: Comparative Analysis of Hemisulfate Synthesis Methods

Critical Evaluation of Methodologies

Advantages and Limitations

-

Cyclization Route :

-

Acidification Route :

Industrial Applications

The acidification method is preferentially adopted in bulk synthesis due to its simplicity. For instance, the preparation of 3-aminopyrazole hemisulfate derivatives uses analogous acidification steps with yields exceeding 80%. Adapting this protocol for 2-aminoimidazole could involve:

化学反应分析

Types of Reactions: 2-Aminoimidazole hemisulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form imidazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles and amine derivatives, which have significant applications in pharmaceuticals and agrochemicals .

科学研究应用

Medicinal Chemistry

Antibiotic Resistance Modulation

One of the most significant applications of 2-aminoimidazole derivatives is their role in combating antibiotic resistance. Research indicates that these compounds can disrupt biofilm formation and resensitize multidrug-resistant bacteria to conventional antibiotics. For instance, a study demonstrated that a specific variant, H10 , effectively resensitized Pseudomonas aeruginosa and Staphylococcus aureus to antibiotics while promoting wound healing without causing harm to skin integrity .

Arginase Inhibition

2-Aminoimidazole amino acids have been identified as promising inhibitors of arginase, an enzyme involved in the urea cycle. These compounds serve as guanidine mimetics and have shown potential in managing diseases linked to abnormal L-arginine levels, such as asthma and cardiovascular conditions. The most potent inhibitor identified in studies significantly reduced airway hyperresponsiveness in murine models .

Microbiology

Biofilm Inhibition

The capacity of 2-aminoimidazoles to inhibit biofilms extends beyond common pathogens. A recent investigation highlighted that certain derivatives effectively inhibited biofilm formation of Mycobacterium abscessus, a pathogen associated with chronic lung infections. The lead compound from this study, AB-2-29 , exhibited IC50 values between 12.5 and 25 μM and showed enhanced activity in the presence of zinc, indicating a unique mechanism of action .

Materials Science

Membrane Technology

In membrane technology, 2-aminoimidazole has been utilized to enhance membrane performance by reducing fouling. Studies reveal that membranes treated with 2-AI exhibited less fouling compared to untreated controls while maintaining water productivity and solute rejection rates . This application is particularly relevant for water purification processes where membrane fouling poses significant operational challenges.

Table 1: Summary of Biofilm Inhibition Studies Using 2-Aminoimidazole Derivatives

| Compound | Target Organism | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| H10 | Pseudomonas aeruginosa | Not specified | Resensitizes bacteria to antibiotics |

| AB-2-29 | Mycobacterium abscessus | 12.5 - 25 | Zinc chelation |

| SEM-002-003 | Various M. abscessus strains | Not specified | Distinct mechanism |

Table 2: Arginase Inhibition Activity of 2-Aminoimidazole Derivatives

| Compound | Binding Affinity (μM) | Effect on Airway Hyperresponsiveness |

|---|---|---|

| A1P | Low micromolar | Significant reduction |

| 2-AI | 3.6 | Weak noncompetitive inhibitor |

作用机制

The mechanism of action of 2-aminoimidazole hemisulfate involves its interaction with various molecular targets and pathways. It is known to inhibit biofilm formation by disrupting the signaling pathways in bacteria. This compound also exhibits anticancer properties by inducing apoptosis in cancer cells through the activation of specific molecular pathways .

相似化合物的比较

Structural and Chemical Properties

Table 1: Key Chemical Properties

- 2-Aminobenzimidazole: Features a fused benzene-imidazole ring, enhancing aromaticity and stability compared to this compound. This structural difference broadens its applications in drug design .

- 2-Aminoimidazole borohydride: Derived from this compound via ball milling with NaBH₄, this compound exhibits a high theoretical hydrogen capacity (8.1 wt%), making it unique in energy storage applications .

生物活性

2-Aminoimidazole hemisulfate (2-AI) is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial resistance and biofilm inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C₆H₁₂N₆O₄S

- Molecular Weight : 264.26 g/mol

- CAS Number : 1450-93-7

- PubChem CID : 2734684

2-Aminoimidazole compounds primarily function by disrupting bacterial biofilms, which are protective layers that bacteria form to shield themselves from antibiotics and the immune system. The mechanism includes:

- Biofilm Disruption : 2-AI compounds inhibit the formation of biofilms and can disperse existing ones, thereby resensitizing bacteria to conventional antibiotics .

- Interaction with Two-Component Systems (TCS) : These compounds interact with bacterial response regulators, which are part of TCSs that help bacteria adapt to environmental changes and manage virulence and resistance .

Inhibition of Biofilm Formation

Research has demonstrated that 2-aminoimidazole derivatives effectively inhibit biofilm formation in various bacterial strains, including:

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Acinetobacter baumannii

- Mycobacterium abscessus

For instance, a study showed that a specific derivative (H10) was nonbactericidal but effectively disrupted biofilms and promoted wound healing without causing skin irritation in vivo .

Potentiation of Antibiotics

2-AI compounds have been shown to enhance the efficacy of β-lactam antibiotics against resistant strains of Mycobacterium tuberculosis. They significantly reduce the minimal inhibitory concentrations (MICs) of these antibiotics, suggesting their potential as adjuvants in treating drug-resistant infections .

Case Studies

- Topical Application for Dermal Infections :

- Biofilm Inhibition in Mycobacterium abscessus :

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Aminoimidazole hemisulfate, and how can purity be optimized?

- Methodological Answer: The compound is typically synthesized via cyclodesulfurization of thiourea precursors using agents like iodoacetic acid under mild conditions (60°C in ethanol), which minimizes side products and achieves yields >90%. Purity optimization involves post-synthesis recrystallization in aqueous ethanol and HPLC validation (>98% purity). Storage in airtight, desiccated containers at 4°C prevents hygroscopic degradation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of:

- HPLC with UV detection (λ = 254 nm) for purity assessment.

- FT-IR spectroscopy to confirm functional groups (e.g., N-H stretching at 3200–3400 cm⁻¹).

- Elemental analysis (C, H, N, S) to verify stoichiometry (C₆H₁₂N₆O₄S).

- X-ray crystallography for definitive structural confirmation, particularly to resolve tautomeric ambiguities .

Q. What are the primary research applications of this compound in pharmaceutical development?

- Methodological Answer: The compound serves as:

- A precursor for enzyme inhibitors (e.g., arginase I) via derivatization with aryl isocyanates.

- A disinfectant intermediate (Category E applications) due to its antimicrobial backbone.

- A scaffold for anticancer agents through functionalization at the 2-amino group .

Advanced Research Questions

Q. What methodological approaches are recommended for studying the inhibitory mechanisms of 2-Aminoimidazole derivatives on metalloenzymes like arginase I?

- Methodological Answer: Employ:

- Kinetic assays (e.g., UV-Vis monitoring of urea formation) to determine IC₅₀ values.

- X-ray crystallography to resolve inhibitor-enzyme binding modes.

- Isothermal titration calorimetry (ITC) for thermodynamic profiling of interactions.

- Comparative studies with tautomer-locked analogs to isolate electronic effects .

Q. How can computational chemistry techniques elucidate the binding interactions of this compound in protein-ligand complexes?

- Methodological Answer:

- Quantum Mechanics (QM) calculations (e.g., DFT) to model tautomeric states and charge distribution.

- Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) to assess stability of binding poses over 100+ ns trajectories.

- Free-energy perturbation (FEP) to quantify contributions of specific residues to binding affinity .

Q. What strategies are effective in resolving contradictions in reported biological activities of 2-Aminoimidazole derivatives across different studies?

- Methodological Answer:

- Standardize assay protocols (e.g., fixed pH, temperature) to minimize variability.

- Conduct meta-analyses of IC₅₀ datasets with outlier detection (Grubbs’ test).

- Use isosteric analogs to isolate structural determinants of activity discrepancies.

- Validate findings across multiple cell lines or enzyme isoforms .

Q. In antimicrobial efficacy testing, what standardized assays and controls should be employed when evaluating this compound?

- Methodological Answer:

- Broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains.

- Include vehicle controls (DMSO/saline) and reference antibiotics (e.g., ciprofloxacin).

- Assess biofilm disruption via crystal violet staining or confocal microscopy .

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives?

- Methodological Answer:

- Use iodoacetic acid as a cyclodesulfurization agent in ethanol at 60°C (3 hours), which reduces urea byproduct formation.

- Monitor reactions via TLC (silica gel, ethyl acetate/methanol 4:1) for real-time progress.

- Employ flash chromatography (gradient elution) for purification of labile derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。